Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide
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Overview
Description
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can replace the iodo group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the fabrication of perovskite solar cells and other advanced materials.
Mechanism of Action
The mechanism by which Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Phenethylammonium iodide: A simpler compound with similar structural features but lacking the dicyanovinyl and methoxy groups.
Phenethylamine: A basic structure without the additional functional groups present in Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyanovinyl group enhances its electron-withdrawing properties, while the methoxy group provides additional sites for chemical modification.
Properties
CAS No. |
74051-10-8 |
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Molecular Formula |
C19H18IN3O2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile;2-phenylethanamine |
InChI |
InChI=1S/C11H7IN2O2.C8H11N/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15;9-7-6-8-4-2-1-3-5-8/h2-4,15H,1H3;1-5H,6-7,9H2 |
InChI Key |
ZIODSRRNFXOGJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O.C1=CC=C(C=C1)CCN |
Origin of Product |
United States |
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